molecular formula C9H11ClN2O3 B2913252 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride CAS No. 2460756-08-3

5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride

Cat. No.: B2913252
CAS No.: 2460756-08-3
M. Wt: 230.65
InChI Key: JYLOZIJTTBFWGA-UHFFFAOYSA-N
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Description

“5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride” is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the naphthyridine core.

    Oxidation and Reduction: Specific oxidation and reduction steps to introduce the oxo group at the 5-position.

    Carboxylation: Introduction of the carboxylic acid group at the 8-position.

    Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the 5-oxo group.

    Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

    Chemical Intermediates: Used as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Other compounds in the naphthyridine class with similar structures but different functional groups.

    Quinolones: A related class of compounds known for their antibacterial properties.

Uniqueness

The uniqueness of 5-Oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c12-8-5-2-1-3-10-7(5)6(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLOZIJTTBFWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CNC2=O)C(=O)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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